Avanafil impurity 5

Description

Properties

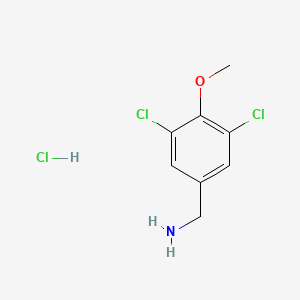

Molecular Formula |

C8H10Cl3NO |

|---|---|

Molecular Weight |

242.5 g/mol |

IUPAC Name |

(3,5-dichloro-4-methoxyphenyl)methanamine;hydrochloride |

InChI |

InChI=1S/C8H9Cl2NO.ClH/c1-12-8-6(9)2-5(4-11)3-7(8)10;/h2-3H,4,11H2,1H3;1H |

InChI Key |

DDSPYOWXFLINSI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)CN)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of avanafil impurity 5 involves several chemical reactions and reagents. The synthetic route typically includes the use of 1-ethyl-(3-dimethylaminopropyl)carbamyldiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBT) as reactive acid-amine binding agents . The reaction conditions often involve the use of solvents and catalysts to facilitate the formation of the impurity. Industrial production methods for avanafil and its impurities involve the application of fully synthetic methods, with careful control of reaction conditions to minimize the formation of impurities .

Chemical Reactions Analysis

Key Reaction Parameters

-

Temperature : Hydrolysis proceeds optimally at room temperature (20–25°C) . Elevated temperatures reduce selectivity.

-

pH Control : Post-reaction pH adjustment to 4–5 with hydrochloric acid (HCl) ensures precipitation and purification of Imp-D .

-

Solvent Influence : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates compared to THF .

Structural Characterization

Imp-D was confirmed via spectroscopic methods:

-

LC-MS : [M+H]⁺ at m/z 449, matching the molecular formula C₂₁H₂₃ClN₆O₃S .

-

¹H NMR (DMSO-d₆): Signals at δ 8.68 (s, 1H), 7.41 (d, 1H), and 4.58 (d, 2H) confirm the pyrimidine and benzylamine moieties .

Analytical Detection and Quantification

A validated UPLC method separates Imp-D from avanafil and other impurities:

| Parameter | Value |

|---|---|

| Column | HSS C18 (1.8 μm) |

| Mobile Phase | Ammonium formate/ACN |

| Retention Time (min) | 7.85 |

| LOD (μg/mL) | 0.12 |

| LOQ (μg/mL) | 0.36 |

Control Strategies

-

Process Optimization : Limiting residual Compound V to <0.1% reduces Imp-D formation .

-

Purification : Crystallization at pH 4–5 removes 98% of Imp-D .

-

Regulatory Limits : ICH guidelines mandate Imp-D levels ≤0.15% in avanafil batches .

Stability and Degradation

Imp-D remains stable under accelerated conditions (40°C/75% RH for 6 months) but degrades in acidic media (pH <3) via sulfoxide reduction .

Scientific Research Applications

Avanafil impurity 5 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for the identification and quantification of impurities in pharmaceutical products. In biology and medicine, it is studied for its potential genotoxicity and mutagenicity, as well as its effects on cellular pathways. In the pharmaceutical industry, the impurity is monitored and controlled to ensure the safety and efficacy of avanafil .

Mechanism of Action

The mechanism of action of avanafil impurity 5 involves its interaction with molecular targets and pathways in the body. While the specific molecular targets of the impurity are not well-defined, it is known to interact with cellular pathways involved in DNA replication and repair. This interaction can lead to potential genotoxic effects, which are evaluated using various in vitro and in vivo assays .

Comparison with Similar Compounds

Key Observations :

- Chlorinated impurities are often flagged for mutagenic risk assessments .

- Molecular Weight : Impurity 5 is lighter than Impurity D (857 g/mol), a dimeric byproduct formed during esterification steps .

- Backbone Modifications : Compared to avanafil, Impurity 5 has a truncated alkyl chain and altered substituents, affecting solubility and stability .

Formation Pathways

- Impurity 5 : Likely originates from incomplete coupling reactions or degradation of intermediates during avanafil synthesis. Specific pathways remain unelucidated in available literature but may parallel Impurity D’s formation via residual intermediates .

- Impurity D : Forms via esterification between avanafil and M6 (a synthetic intermediate), highlighting the role of unreacted reagents in impurity generation .

- Impurity A (M6) : A residual intermediate (C${13}$H${14}$ClN$3$O$3$) with a molecular weight of 392 g/mol, arising from incomplete amidation steps .

Analytical Detection and Quantification

Ultra-performance liquid chromatography (UPLC) and LC-MS are primary methods for impurity profiling. Key parameters for avanafil impurities include:

| Parameter | Impurity 5 | Impurity D | Impurity A | Impurity B |

|---|---|---|---|---|

| Retention Time (min) | Not reported | 7.85 | 4.29 | 5.02 |

| LOD (μg/mL) | Not reported | 0.05 | 0.0125 | 0.05 |

| LOQ (μg/mL) | Not reported | 0.15 | 0.0375 | 0.15 |

| Recovery (%) | Not reported | 97.12–103.14 | 92.17–98.59 | 99.14–101.26 |

Insights :

- Impurity D’s higher molecular weight correlates with longer retention times (7.85 min), emphasizing the role of molecular size in separation .

Toxicological Considerations

The ICH M7 guideline classifies such impurities based on structural alerts, necessitating controlled limits (e.g., ≤1.5 μg/day for mutagenic impurities) .

Biological Activity

Avanafil is a phosphodiesterase type 5 (PDE5) inhibitor primarily used for the treatment of erectile dysfunction. The compound is known for its rapid absorption and onset of action. However, like many pharmaceutical compounds, avanafil can contain impurities that may affect its safety and efficacy. Among these impurities, Avanafil Impurity 5 has garnered attention due to its potential biological activity and implications in pharmacological studies.

Overview of Avanafil and Its Impurities

Avanafil's mechanism of action involves the inhibition of PDE5, leading to increased levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum, thus facilitating erection. The presence of impurities, including this compound, can arise during the synthesis process and may influence the drug's overall pharmacokinetic and pharmacodynamic profiles.

Identification and Characterization

Recent studies have identified various impurities associated with avanafil through advanced analytical techniques such as ultra-high performance liquid chromatography (UPLC) and mass spectrometry (MS). Specifically, this compound was characterized alongside other impurities like Imp-A, Imp-B, Imp-C, and Imp-D. The identification process typically involves:

- Synthesis Confirmation : Utilizing NMR and MS to confirm the structural integrity of the impurity.

- Quantification : Measuring the concentration of each impurity in pharmaceutical formulations to ensure compliance with safety standards.

Biological Activity

The biological activity of this compound has been evaluated in several studies focusing on its effects on PDE5 inhibition as well as its potential toxicity.

PDE5 Inhibition

- IC50 Values : Research indicates that while avanafil itself has an IC50 value ranging from 4.2 to 8.9 nM for PDE5 inhibition, the activity of its impurities varies. Preliminary findings suggest that this compound may exhibit a weaker inhibitory effect compared to the parent compound, potentially due to structural differences that affect binding affinity.

Toxicological Assessments

- Genotoxicity Studies : Recent investigations into the genotoxic potential of this compound have raised concerns regarding its safety profile. Studies have indicated that certain impurities may possess genotoxic properties, necessitating further evaluation through in vitro assays.

Case Studies

- Stability-Indicating HPLC Method : A study developed a stability-indicating HPLC method to assess avanafil degradation under various stress conditions (acidic, basic, oxidative). This method successfully separated known impurities from degradation products, highlighting the importance of monitoring impurities like this compound during stability testing .

- Bioequivalence Studies : In bioequivalence trials comparing different formulations of avanafil, it was observed that variations in impurity profiles could influence pharmacokinetic parameters such as Cmax and AUC. These findings underscore the need for rigorous impurity analysis in ensuring consistent therapeutic effects across different batches .

Research Findings Summary

| Parameter | Avanafil | This compound |

|---|---|---|

| IC50 (PDE5) | 4.2 - 8.9 nM | Higher than avanafil |

| Genotoxic Potential | Not genotoxic | Potentially genotoxic |

| Absorption Half-life | ~5 hours | Not extensively studied |

| Effect on Efficacy | High efficacy | Uncertain impact |

Q & A

Q. What mechanistic insights explain the polymerization reaction leading to this compound?

- Proposed Pathway:

- Esterification: M6 (Impurity A) reacts with avanafil under acidic conditions, forming a dimer (Impurity D) via nucleophilic acyl substitution.

- Polymerization: Excess EDCI or HOBT promotes chain elongation, evidenced by MS peaks at m/z 858.0 and daughter ions (m/z 466) .

Q. How do EMA and FDA guidelines influence impurity control strategies for avanafil?

- Compliance Measures:

- Risk Assessment: Justify impurity absence if synthesis attempts fail (e.g., no nitrosamine formation risk). Include stability data (40°C/75% RH for 6 months) .

- Documentation: Submit impurity profiles, synthetic pathways, and batch records with analytical procedure numbers and timestamps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.